DL-Tryptophan

Catalog No.
S3722854
CAS No.
27813-82-7
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tryptophan

CAS Number

27813-82-7

Product Name

DL-Tryptophan

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)

InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

solubility

1 to 5 mg/mL at 75 °F (NTP, 1992)

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

The exact mass of the compound DL-Tryptophan is 204.089877630 g/mol and the complexity rating of the compound is 245. The solubility of this chemical has been described as 0.1577 mg/L @ 25 °C (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['122286', '13119', '13118']. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neurotransmitter Production

Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood, sleep regulation, and appetite. Studies suggest that DL-Tryptophan supplementation may influence serotonin levels, impacting conditions like depression and insomnia. Research has yielded mixed results, with some studies showing potential benefits for improving mood and sleep in individuals with deficiencies National Institutes of Health (NIH): ). However, further investigation is needed to determine the efficacy and optimal dosages for specific conditions.

Sleep Regulation

As mentioned earlier, the conversion of tryptophan to serotonin plays a role in sleep regulation. Studies have explored the use of DL-Tryptophan supplements to improve sleep quality. Some research suggests it may be beneficial for reducing sleep latency (time to fall asleep) in healthy individuals or those with mild sleep disturbances National Center for Complementary and Integrative Health (NCCIH): ). However, the effectiveness may vary depending on individual factors and the presence of underlying sleep disorders.

Pain Management

DL-Tryptophan's potential role in pain management is another area of research interest. The analgesic (pain-relieving) effects are thought to be linked to its influence on serotonin and other pain-modulating pathways. Some studies suggest that DL-Tryptophan supplementation may be helpful in managing chronic pain conditions like fibromyalgia National Institutes of Health (NIH): ). However, more robust research is needed to confirm these findings and establish optimal treatment protocols.

DL-Tryptophan is an α-amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including serotonin, melatonin, and niacin (vitamin B3). The compound is characterized by its indole side chain, which contributes to its unique chemical properties. The chemical formula for DL-Tryptophan is C₁₁H₁₂N₂O₂, and it has a molecular weight of approximately 204.23 g/mol . As a racemic mixture, DL-Tryptophan consists of both D-tryptophan and L-tryptophan enantiomers, with the latter being essential for human nutrition .

, primarily involving oxidative degradation. Factors such as light, heat, and reactive oxygen species can induce these reactions. For instance, tryptophan can be metabolized via the kynurenine pathway, leading to the formation of several metabolites including kynurenine and quinolinic acid . The degradation process often involves the abstraction of hydrogen atoms from the indole core, generating tryptophan radicals that can react with oxygen or other radicals to form peroxy derivatives .

Key reactions include:

  • Formation of Kynurenine: Catalyzed by enzymes like tryptophan 2,3-dioxygenase.
  • Decarboxylation: Leading to indole-3-acetaldehyde.
  • Formation of Serotonin: Through hydroxylation by tryptophan hydroxylase .

DL-Tryptophan is biologically significant due to its role as a precursor to neurotransmitters. It is essential for the synthesis of serotonin, which regulates mood, sleep, and appetite. Additionally, serotonin is converted into melatonin in the pineal gland, which helps regulate circadian rhythms . Tryptophan also participates in the kynurenine pathway, which is linked to immune responses and neuroprotection. Alterations in tryptophan metabolism have been implicated in various psychiatric disorders such as depression and schizophrenia .

DL-Tryptophan can be synthesized through several methods:

  • Biosynthetic Pathways: In microorganisms and plants, tryptophan is synthesized from shikimic acid or anthranilate through a series of enzymatic reactions involving phosphoribosylpyrophosphate and indole-3-glycerol phosphate .
  • Chemical Synthesis: Laboratory methods include the condensation of indole with serine or the use of various coupling agents to form peptide bonds .
  • Fermentation Processes: Microbial fermentation can yield high concentrations of DL-Tryptophan using specific strains optimized for amino acid production .

DL-Tryptophan has diverse applications across various fields:

  • Nutritional Supplements: Used to enhance mood and sleep quality due to its role in serotonin production.
  • Pharmaceuticals: Investigated for potential therapeutic effects in treating depression and anxiety disorders.
  • Animal Feed: Added to diets for livestock to promote growth and improve feed efficiency .

Research on DL-Tryptophan interactions focuses on its metabolic pathways and effects on neurotransmitter levels. Studies indicate that supplementation can influence serotonin levels in the brain, thereby affecting mood and behavior. Furthermore, interactions with other amino acids during absorption may impact its efficacy as a supplement. For instance, high levels of competing amino acids can inhibit tryptophan transport across the blood-brain barrier .

DL-Tryptophan shares structural similarities with several other amino acids but has unique properties due to its indole side chain. Here are some comparable compounds:

CompoundStructureUnique Features
L-TryptophanC₁₁H₉N₂O₂Essential amino acid; involved in serotonin synthesis
5-HydroxytryptophanC₁₁H₁₂N₂O₄Direct precursor to serotonin
SerotoninC₁₃H₁₆N₂O₁Neurotransmitter derived from tryptophan
MelatoninC₁₃H₁₅N₃OHormone regulating sleep cycles

DL-Tryptophan's racemic nature distinguishes it from L-Tryptophan, which is essential for human health. The presence of both enantiomers allows for broader applications in research and supplementation.

Physical Description

D(+)-tryptophan is a white solid. (NTP, 1992)
Beige powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Boiling Point

289.00 to 291.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Melting Point

527 to 540 °F (NTP, 1992)
293 °C

UNII

X9U7434L7A

Wikipedia

Tryptophanyl radical
DL-tryptophan

General Manufacturing Information

Tryptophan: ACTIVE

Dates

Last modified: 07-27-2023

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